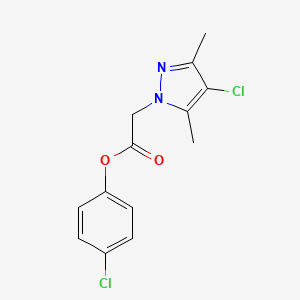

4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

(4-chlorophenyl) 2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-8-13(15)9(2)17(16-8)7-12(18)19-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNDRUQCAZGJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC2=CC=C(C=C2)Cl)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chlorophenyl acetic acid with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate, possess significant antimicrobial properties. A study highlighted that derivatives synthesized through multicomponent reactions showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from pyrazole exhibited cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of research. Pyrazole derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators in cellular models .

Synthetic Methodologies

The synthesis of 4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves multicomponent reactions (MCRs), which are favored for their efficiency and ability to produce complex molecules in a single step.

Example Synthetic Route

A common synthetic route involves:

- Reactants : 4-chlorophenylacetic acid, 4-chloro-3,5-dimethyl-1H-pyrazole.

- Catalysts : Various catalysts like piperidine or montmorillonite K10 have been employed to enhance yields.

- Conditions : Reactions are often conducted under mild conditions (room temperature to moderate heating) to optimize product yield and purity.

Case Studies

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Antibacterial Screening

A comprehensive screening of synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin. The study concluded that structural modifications significantly influenced antibacterial activity .

Case Study 2: Anticancer Activity Assessment

In vitro assays on human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis at specific concentrations. The structure-activity relationship (SAR) analysis indicated that the presence of the pyrazole ring was crucial for its anticancer efficacy .

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Analogs

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride ()

- Core Structure : Shares a 3,5-dimethylpyrazole ring but substitutes the 4-position with a fluorophenyl group instead of chlorophenyl.

- Key Differences :

- Substituent Effects : Fluorine (electronegative, smaller van der Waals radius) vs. chlorine (more lipophilic, larger size) may alter binding interactions and metabolic stability.

- Molecular Weight : 327.79 g/mol (fluorophenyl analog) vs. ~340–350 g/mol (estimated for the target compound, assuming similar substituents).

- Implications : The fluorophenyl analog’s reduced lipophilicity could enhance aqueous solubility but decrease membrane permeability compared to the chlorophenyl variant .

Imidazole-Based Analogs

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate ()

- Core Structure : Replaces the pyrazole with an imidazole ring, retaining the 4-chlorophenyl and ester groups.

- Functional Insights: Demonstrated strong inhibition of nuclear sirtuins in NSCLC cells, with superior docking scores (Glide score: −9.2 vs. −7.5 for reference inhibitors). The imidazole’s hydrogen-bonding capability (via NH group) may enhance target engagement compared to pyrazole’s non-acidic NH .

Phenoxy and Indole Derivatives ()

- Examples: 4-Chloroindole-3-acetic acid (4-Cl-IAA): A plant auxin with a chloro-substituted indole core. Compound 602-UC: 2-(4-chloro-3,5-dimethylphenoxy) acetic acid.

- Comparison: Electronic Effects: Phenoxy and indole systems exhibit resonance stabilization, whereas pyrazole’s aromaticity is influenced by adjacent electronegative groups. Biological Targets: Auxin analogs primarily affect plant growth, whereas pyrazole/imidazole derivatives target human enzymes (e.g., sirtuins, HDACs) .

Physicochemical and Computational Analysis

Density Functional Theory (DFT) Insights

- Electron Distribution : The chloro and methyl groups on the pyrazole ring likely increase electron-withdrawing effects and steric bulk, altering reactivity and binding pockets. Hybrid functionals (e.g., B3LYP) could model these effects, as validated by Becke’s work on exchange-correlation functionals .

- Correlation Energy : Colle-Salvetti-based models () suggest that gradient corrections improve accuracy in predicting molecular properties, critical for comparing substituent impacts.

Wavefunction Analysis (Multiwfn)

- Electrostatic Potential (ESP): The chlorophenyl group’s ESP may show stronger positive regions (due to Cl’s σ-hole) compared to fluorophenyl analogs, influencing halogen bonding .

- Topological Analysis : Electron localization functions (ELF) could reveal differences in aromaticity between pyrazole and imidazole cores .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

4-Chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate is with a molecular weight of approximately . The presence of chlorinated phenyl and pyrazole moieties contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate exhibit significant antibacterial properties. For instance, derivatives with a pyrazole scaffold have shown promising activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.0039 mg/mL |

| Compound B | E. coli | 0.025 mg/mL |

| Compound C | P. aeruginosa | 0.015 mg/mL |

These results indicate that the incorporation of the pyrazole ring enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of this compound has also been explored. Research indicates that derivatives containing the pyrazole moiety can effectively inhibit the growth of pathogenic fungi:

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound D | C. albicans | 20 mm |

| Compound E | A. niger | 15 mm |

| Compound F | F. oxysporum | 18 mm |

These findings suggest that the structural features of pyrazole derivatives are critical for their antifungal activity, making them candidates for further development as antifungal agents .

Anticancer Activity

The anticancer properties of compounds related to 4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate have been evaluated in various studies. Notably, compounds with similar structures have shown cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound G | HeLa (cervical cancer) | <10 µM |

| Compound H | MCF7 (breast cancer) | <15 µM |

| Compound I | A549 (lung cancer) | <12 µM |

The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of these compounds .

Case Studies

Several case studies have highlighted the biological activities associated with pyrazole derivatives:

- Antifungal Study : A study involving 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated significant antifungal activity against Mycobacterium tuberculosis and various fungi, suggesting their potential as therapeutic agents in infectious diseases .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of thiazole-pyrazole hybrids on cancer cell lines, revealing that certain substitutions on the phenyl ring significantly improved their anticancer efficacy .

- Antibacterial Assessment : A comprehensive evaluation of several pyrazole derivatives indicated broad-spectrum antibacterial activity, with some compounds outperforming standard antibiotics in terms of MIC values .

Q & A

Q. What are the optimized synthetic routes for 4-chlorophenyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a pyrazole derivative (e.g., 4-chloro-3,5-dimethyl-1H-pyrazole) with a chlorophenyl acetoyl group. Key steps include:

- Nucleophilic substitution : Reacting the pyrazole with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) to form the acetamide intermediate .

- Esterification : Coupling the intermediate with 4-chlorophenol under reflux conditions using a polar aprotic solvent like DMF .

Critical Parameters :

| Parameter | Impact on Yield |

|---|---|

| Temperature | Higher reflux temperatures (>100°C) improve reaction rates but may degrade heat-sensitive intermediates. |

| Solvent | DMF enhances solubility of intermediates, while THF may reduce side reactions. |

| Base Selection | Potassium carbonate minimizes byproducts compared to stronger bases like NaOH . |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and confirms substituent positions. For example, related pyrazole derivatives crystallize in monoclinic systems with mean C–C bond lengths of 1.52–1.54 Å .

- FT-IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹ and pyrazole ring vibrations at ~1500 cm⁻¹) .

- NMR : H NMR reveals splitting patterns for methyl groups on the pyrazole ring (δ 2.1–2.5 ppm) and the chlorophenyl aromatic protons (δ 7.3–7.6 ppm) .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

Answer:

- HPLC-MS : Quantifies purity (>95% is typical for research-grade material) and detects degradation products (e.g., hydrolyzed acetic acid derivatives).

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (expected >200°C for stable esters) .

- Recrystallization : Use ethanol/water mixtures to remove impurities; monitor melting point consistency (e.g., 160–165°C range) .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthesis protocols be resolved?

Answer: Contradictions often arise from variations in:

- Substituent reactivity : Electron-withdrawing groups (e.g., Cl) on the pyrazole ring may slow nucleophilic substitution, requiring longer reaction times .

- Catalyst presence : Some protocols use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity, which may not be reported in all studies .

Methodological reconciliation :

Conduct kinetic studies to compare reaction rates under varying conditions.

Use DFT calculations to model transition states and identify rate-limiting steps.

Q. What strategies are effective for analyzing the compound’s bioactivity, given structural similarities to known bioactive pyrazoles?

Answer:

- In silico docking : Screen against targets like COX-2 or malaria PfATP4, leveraging the pyrazole core’s affinity for hydrophobic binding pockets .

- In vitro assays :

| Modification | Bioactivity Impact |

|---|---|

| Chlorophenyl group | Enhances lipophilicity and membrane permeability. |

| Methyl groups on pyrazole | Reduce metabolic degradation in hepatic microsomes. |

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation pathways dominate?

Answer:

- Acidic Hydrolysis : Ester group cleaves to form 4-chlorophenol and 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (confirmed via LC-MS) .

- Oxidative Stress : Radicals (e.g., from H₂O₂) attack the pyrazole ring, leading to ring-opening products (e.g., nitriles or amides) .

Stabilization Strategies : - Use antioxidants (e.g., BHT) in formulations.

- Store in amber vials under inert gas to prevent photolytic/oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.